molecular formula C13H20N2O2S B10841047 2-(4-Tert-butylbenzylideneamino)ethanesulfonamide

2-(4-Tert-butylbenzylideneamino)ethanesulfonamide

Cat. No.: B10841047
M. Wt: 268.38 g/mol
InChI Key: KYYQVPLISNAOAE-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzylideneamino)ethanesulfonamide is a small molecular compound known for its potential applications in various scientific fields. It is characterized by the presence of a tert-butyl group attached to a benzylideneamino moiety, which is further connected to an ethanesulfonamide group. This compound has been investigated for its potential use as a discovery agent in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzylideneamino)ethanesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with ethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzylideneamino)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzylideneamino)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylbenzylideneamino)ethanesulfonamide is unique due to its specific structure, which combines a benzylideneamino group with an ethanesulfonamide moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylideneamino]ethanesulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)12-6-4-11(5-7-12)10-15-8-9-18(14,16)17/h4-7,10H,8-9H2,1-3H3,(H2,14,16,17)

InChI Key

KYYQVPLISNAOAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NCCS(=O)(=O)N

Origin of Product

United States

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